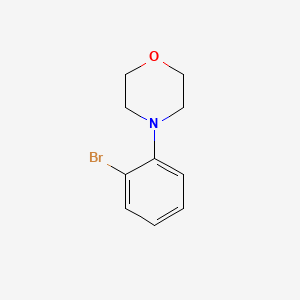
4-(2-Bromophenyl)morpholine
Vue d'ensemble
Description
“4-(2-Bromophenyl)morpholine” is a chemical compound with the molecular formula C10H12BrNO . It has a molecular weight of 242.12 .
Synthesis Analysis
While specific synthesis methods for “4-(2-Bromophenyl)morpholine” were not found, a related compound, N-Methyl-2-(4′-bromophenyl)morpholine, has been synthesized in a reliable one-step process . This process involves the use of coupling constants for the determination of positional relationships, geminal coupling, and correlation spectroscopy (COSY) for the identification of coupled signals .Molecular Structure Analysis
The InChI code for “4-(2-Bromophenyl)morpholine” is 1S/C10H12BrNO/c11-9-3-1-2-4-10(9)12-5-7-13-8-6-12/h1-4H,5-8H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“4-(2-Bromophenyl)morpholine” is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis and Structural Analysis: 4-(2-Bromophenyl)morpholine is involved in various synthetic processes. For instance, the title compound 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol demonstrates the synthesis and structural analysis of compounds involving bromophenyl and morpholine rings (Zhao, 2012).
- Antibiotic Activity Modulation: 4-(Phenylsulfonyl) morpholine, a compound related to 4-(2-Bromophenyl)morpholine, shows potential in modulating antibiotic activity against multi-resistant strains of various microorganisms (Oliveira et al., 2015).
Application in Organic Chemistry
- Novel Synthesis Techniques: Research shows innovative methods for synthesizing derivatives of morpholine, such as the novel synthesis of cis-3,5-disubstituted morpholine derivatives (D’hooghe et al., 2006).
- Photophysical and Biomolecular Binding Properties: Studies on 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, a class involving morpholine, reveal insights into their photophysical properties and biomolecular binding, indicating potential applications in imaging and therapy (Bonacorso et al., 2018).
Medical and Biological Applications
- Cancer Therapeutics: Research on a smart photosensitizer with morpholine decoration for cancer phototherapy shows how morpholine derivatives can be utilized in advanced cancer treatment methods (Tang et al., 2019).
Chemical Complexation and Reactivity
- Complexation with Metals: Compounds like N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine showcase complexation with metals like palladium and mercury, which could have implications in materials science and catalysis (Singh et al., 2000).
- Reactivity in Organic Synthesis: The reactivity of compounds such as 1-(p-bromophenyl)-2-methyl-5-bromopyridazine-3,6-dione with morpholine demonstrates the diverse applications of morpholine derivatives in organic synthesis (Bałoniak & Plas, 1981).
Safety And Hazards
The safety information for “4-(2-Bromophenyl)morpholine” includes several hazard statements: H315, H319, H335 . These codes correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding inhalation and contact with skin and eyes .
Propriétés
IUPAC Name |
4-(2-bromophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-9-3-1-2-4-10(9)12-5-7-13-8-6-12/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUXGSGHYOGBDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20416043 | |
| Record name | 4-(2-bromophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20416043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromophenyl)morpholine | |
CAS RN |
87698-82-6 | |
| Record name | 4-(2-Bromophenyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87698-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-bromophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20416043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate](/img/structure/B1336045.png)
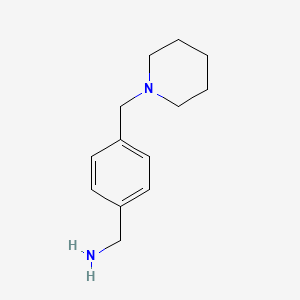
![3,3,4,4-Tetrafluorotricyclo[4.2.1.0(2,5)]non-7-ene](/img/structure/B1336050.png)
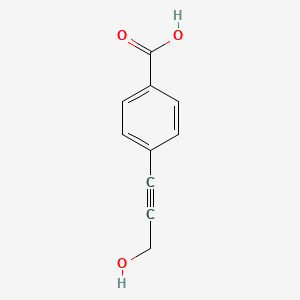
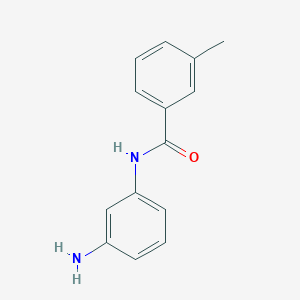
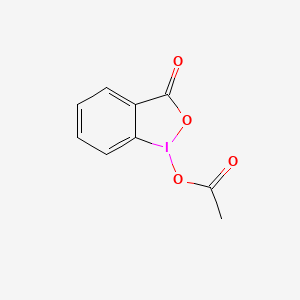
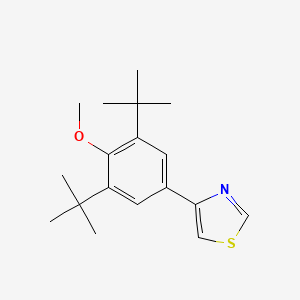
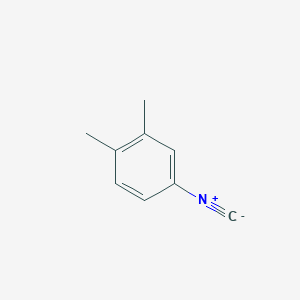
![2-(Furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1336074.png)
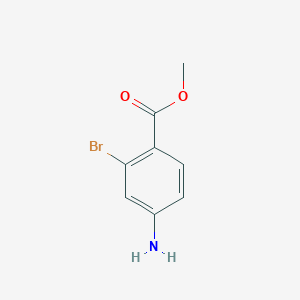
![4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[4]arene](/img/structure/B1336078.png)
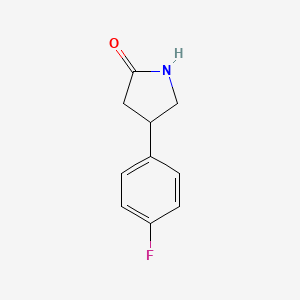
![2-[(5-Bromo-2-thienyl)carbonyl]benzenecarboxylic acid](/img/structure/B1336082.png)
![3-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B1336084.png)